

Replicating key experiments on Ica 105665's anti-epileptic properties

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A Comparative Analysis of Ica 105665's Anti-Epileptic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-epileptic properties of **Ica 105665**, a novel Kv7 potassium channel agonist, with established anti-epileptic drugs (AEDs). The information is intended to assist researchers in replicating key experiments and evaluating the therapeutic potential of this compound.

Executive Summary

Ica 105665 is a novel small molecule that has demonstrated broad-spectrum anti-seizure activity in multiple preclinical models and has shown target engagement in a clinical proof-of-concept study in patients with photosensitive epilepsy.[1] Its mechanism of action, the activation of Kv7.2/7.3 and Kv7.3/7.5 potassium channels, offers a distinct therapeutic approach compared to many existing AEDs. This guide presents a detailed comparison of **Ica 105665** with Retigabine (a clinically approved Kv7 channel opener), Lamotrigine, Levetiracetam, and Vigabatrin, focusing on their efficacy in key preclinical and clinical experimental models.

Data Presentation



Preclinical Efficacy in Animal Models of Epilepsy

The following table summarizes the median effective dose (ED50) of **Ica 105665** and comparator drugs in standard preclinical models of epilepsy. These models are predictive of efficacy against different seizure types.

Drug	Maximal Electroshock (MES) ED50 (mg/kg)	6 Hz (44mA) Seizure Test ED50 (mg/kg)	Pentylenetetra zole (PTZ) ED50 (mg/kg)	Electrical Kindling Model
Ica 105665	<1 - 5	<1 - 5	<1 - 5	Effective at <1 - 5 mg/kg[1]
Retigabine	7.05 (mice)[2]	-	Effective[3]	Dose-dependent anticonvulsant effect at 10, 20, and 40 mg/kg[4]
Lamotrigine	9.67 (mice)[2]	-	Effective at 20 mg/kg[5]	Dose- dependently suppressed PTZ- induced seizures[5]
Levetiracetam	Inactive (up to 540 mg/kg)[6]	-	Inactive (up to 540 mg/kg)[6]	ED50 = 7 mg/kg (electrically kindled mice), 36 mg/kg (PTZ- kindled mice)[6]
Vigabatrin	-	-	-	-

Note: A dash (-) indicates that specific ED50 values were not readily available in the searched literature.

Clinical Efficacy in Photosensitive Epilepsy



The photosensitive epilepsy model in humans is a valuable tool for early proof-of-concept studies of new AEDs. The primary endpoint is the reduction of the photoparoxysmal response (PPR), often quantified as the change in the Standard Photosensitivity Range (SPR).

Drug	Dose(s)	Key Findings
Ica 105665	100 mg, 400 mg, 500 mg	Reduced SPR in 1 of 4 patients (100 mg), 2 of 4 patients (400 mg), and 4 of 6 patients (500 mg). Complete abolishment of SPR in one patient at 400 mg.[1][7]
Lamotrigine	120 mg, 240 mg	Reduction in photosensitivity in six patients, with abolition in two.[8]
Levetiracetam	250 mg, 500 mg, 750 mg, 1000 mg	Dose-dependent suppression of PPR. Complete abolishment was observed at 750 mg and 1000 mg.[6]
Vigabatrin	Single dose	Significantly suppressed the photoconvulsive response in 3 out of 6 subjects.

Experimental ProtocolsPreclinical Models

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Procedure:

 Administer the test compound or vehicle to rodents (mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection).



- At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA,
 60 Hz for 0.2 seconds in mice) through corneal or auricular electrodes.[9][10]
- Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
- The endpoint is the abolition of the hindlimb tonic extension.
- Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Objective: To identify compounds effective against partial seizures, particularly those that may be resistant to other AEDs.

Procedure:

- Administer the test compound or vehicle to rodents.
- At the time of predicted peak effect, deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 or 44 mA in mice) through corneal electrodes.[11][12]
- Observe the animal for a characteristic seizure phenotype, which includes a stun posture, forelimb clonus, and twitching of the vibrissae.[13]
- An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[12]
- Determine the ED50 for protection against the seizure.

Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.

Procedure:

- Administer the test compound or vehicle to rodents.
- At the time of predicted peak effect, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 35 mg/kg in rats for kindling).[5]



- Observe the animals for a defined period (e.g., 30 minutes) for the presence and severity of seizures, typically scored on a scale (e.g., Racine scale).
- The endpoint can be the absence of clonic seizures or an increase in the latency to the first seizure.
- Calculate the ED50 for preventing PTZ-induced seizures.

Objective: To model the development and treatment of focal seizures that secondarily generalize, reflecting aspects of temporal lobe epilepsy.

Procedure:

- Surgically implant an electrode into a specific brain region, commonly the amygdala or hippocampus, of a rodent.[14][15]
- Deliver a brief, low-intensity electrical stimulus daily or on a set schedule.
- Initially, this stimulus evokes a focal seizure (afterdischarge) with minimal or no behavioral signs.
- With repeated stimulation, the seizure duration and behavioral severity progressively increase, eventually leading to generalized tonic-clonic seizures (a fully kindled state).
- Once the animal is fully kindled, administer the test compound or vehicle before the electrical stimulation.
- Assess the compound's ability to reduce the seizure severity score, decrease the afterdischarge duration, or increase the seizure threshold.

Clinical Model

Objective: To assess the acute anti-epileptic effect of a drug in humans with a known sensitivity to intermittent photic stimulation (IPS).

Procedure:



- Patient Selection: Recruit patients with a history of a reproducible photoparoxysmal response (PPR) on electroencephalogram (EEG) upon exposure to IPS.
- Baseline Assessment (Day 1):
 - Administer a placebo.
 - At standardized time points, expose the patient to a range of IPS frequencies (e.g., 1-60 Hz).
 - Record the EEG continuously to identify the range of frequencies that elicit a PPR. This
 determines the baseline Standard Photosensitivity Range (SPR).
- Drug Administration (Day 2):
 - Administer a single dose of the investigational drug (e.g., Ica 105665).
- Post-Dose Assessment (Day 2):
 - Repeat the IPS procedure and EEG recordings at the same standardized time points as on Day 1.
 - Determine the SPR at each time point post-dosing.
- Endpoint Analysis:
 - The primary endpoint is the change in the SPR from baseline. A reduction in the SPR indicates an anti-epileptic effect.
 - Secondary endpoints can include the number of patients with a complete abolition of the PPR and the duration of the effect.

Mandatory Visualization Signaling Pathway of Ica 105665



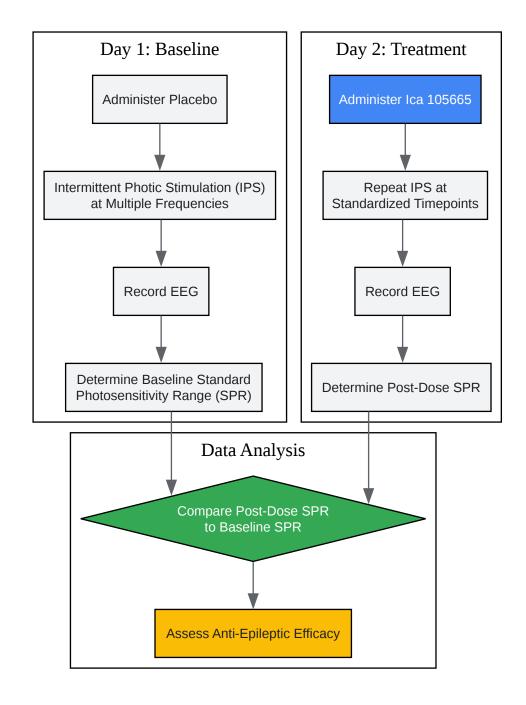


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Caption: Mechanism of action of Ica 105665.

Experimental Workflow for Photosensitive Epilepsy Trial





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Caption: Workflow for a photosensitive epilepsy clinical trial.

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